An In-depth Technical Guide to the Spectroscopic Analysis of 5-(pentafluorophenyl)nicotinic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 5-(pentafluorophenyl)nicotinic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(pentafluorophenyl)nicotinic acid, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] The strategic incorporation of a pentafluorophenyl group into the nicotinic acid scaffold introduces unique electronic and steric properties that can profoundly influence molecular interactions and biological activity.[4] This guide offers a detailed exploration of the analytical techniques essential for the structural elucidation and characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a vital resource for researchers and scientists in the pharmaceutical and chemical industries.
Introduction: The Significance of Fluorinated Nicotinic Acid Derivatives
Nicotinic acid, or vitamin B3, and its derivatives are fundamental precursors in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous metabolic pathways.[5][6] The therapeutic potential of nicotinic acid derivatives extends to various areas, including the treatment of dyslipidemia and as potential anticancer agents.[1][6] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[4] The pentafluorophenyl group, in particular, is a bioisosteric replacement that can significantly alter a molecule's properties.[2] 5-(pentafluorophenyl)nicotinic acid thus represents a compelling target for spectroscopic investigation to fully understand its structural and electronic characteristics.
Molecular Structure and Key Spectroscopic Features
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.
Caption: Molecular structure of 5-(pentafluorophenyl)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-(pentafluorophenyl)nicotinic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the parent nicotinic acid shows distinct signals for the protons on the pyridine ring.[7] For 5-(pentafluorophenyl)nicotinic acid, we expect to see signals corresponding to the protons at positions 2, 4, and 6 of the nicotinic acid ring. The chemical shifts will be influenced by the electron-withdrawing nature of both the carboxylic acid and the pentafluorophenyl group.
-
H-2: Expected to be the most downfield signal due to its proximity to the nitrogen atom and the carboxylic acid group.[7]
-
H-6: Also shifted downfield due to the adjacent nitrogen.[7]
-
H-4: Typically appears at a more intermediate chemical shift.[7]
-
-COOH: The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for characterizing the pentafluorophenyl group. The spectrum will typically show three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with an integration ratio of 2:2:1. The chemical shifts and coupling patterns provide definitive evidence for the presence and substitution pattern of the C₆F₅ ring.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about all carbon atoms in the molecule. Key signals to identify include:
-
Carboxylic Carbon (-COOH): Typically found in the 160-180 ppm region.
-
Pyridine Ring Carbons: Aromatic carbons will appear in the 120-150 ppm range. The carbon attached to the pentafluorophenyl group (C-5) and the carboxylic acid group (C-3) will have distinct chemical shifts.
-
Pentafluorophenyl Ring Carbons: These carbons will exhibit coupling to the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex splitting patterns.
Table 1: Predicted NMR Spectroscopic Data for 5-(pentafluorophenyl)nicotinic acid
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (H-2) | 9.0 - 9.2 | d | ~1.5 |
| ¹H (H-6) | 8.8 - 9.0 | dd | ~5, ~1.5 |
| ¹H (H-4) | 8.2 - 8.4 | dt | ~8, ~2 |
| ¹H (-COOH) | > 10 | br s | - |
| ¹⁹F (ortho) | -140 to -145 | m | - |
| ¹⁹F (para) | -155 to -160 | t | ~20 |
| ¹⁹F (meta) | -160 to -165 | m | - |
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[9] For 5-(pentafluorophenyl)nicotinic acid, the IR spectrum will be dominated by vibrations associated with the carboxylic acid and the aromatic rings.
Key IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]
-
C=O Stretch (Carboxylic Acid): An intense, sharp peak between 1690-1760 cm⁻¹ corresponds to the carbonyl stretch.[10]
-
C-F Stretches: Strong absorptions in the 1000-1400 cm⁻¹ region are indicative of the C-F bonds in the pentafluorophenyl ring.[11]
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region arise from the vibrations of the pyridine and pentafluorophenyl rings.
-
C-O Stretch and O-H Bend: These vibrations will appear in the 1210-1440 cm⁻¹ region.[10]
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1690-1760 | Strong, Sharp |
| C=C, C=N (Aromatic) | 1400-1600 | Medium |
| C-F | 1000-1400 | Strong |
| C-O | 1210-1320 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
For 5-(pentafluorophenyl)nicotinic acid (C₁₂H₄F₅NO₂), the expected exact mass is approximately 293.0134 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.
-
Loss of -OH: A fragment corresponding to [M-17]⁺.
-
Loss of -COOH: A fragment corresponding to [M-45]⁺.
-
Fragmentation of the Rings: Cleavage of the pyridine or pentafluorophenyl rings can lead to a series of characteristic smaller fragments. A prominent fragment for nicotinic acid derivatives is often observed at m/z 106, corresponding to the picolinoyl cation.[12] For nicotinic acid itself, a protonated molecular ion at m/z 124 fragments to m/z 80.[13][14]
Experimental Protocol: LC-MS/MS Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of nicotinic acid and its metabolites.[13][14][15][16][17]
Caption: Workflow for LC-MS/MS analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems, such as the one in 5-(pentafluorophenyl)nicotinic acid, typically exhibit characteristic absorption bands. For nicotinic acid in an acidic solution, characteristic peaks are observed at approximately 213 nm and 261 nm.[18] A similar absorption profile is expected for the pentafluorophenyl derivative, with potential shifts in the absorption maxima (λ_max) due to the extended conjugation and electronic effects of the C₆F₅ group.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or a buffered aqueous solution.
-
Solution Preparation: Prepare a dilute solution of the compound with a known concentration.
-
Blank Measurement: Record the spectrum of the pure solvent in a quartz cuvette to use as a blank.
-
Sample Measurement: Record the spectrum of the sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The comprehensive spectroscopic analysis of 5-(pentafluorophenyl)nicotinic acid, employing a combination of NMR, IR, MS, and UV-Vis techniques, is essential for its unambiguous structural confirmation and characterization. Each technique provides complementary information, and together they form a powerful analytical toolkit for researchers in drug discovery and development. The methodologies and expected spectral data presented in this guide provide a robust framework for the analysis of this and related fluorinated compounds, facilitating further research into their chemical and biological properties.
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